2-Oxo-2-phenylethanethioamide
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Overview
Description
2-Oxo-2-phenylethanethioamide is an organic compound with the molecular formula C8H7NOS. It is a thioamide derivative of acetophenone and is known for its applications in synthetic organic chemistry, particularly in the synthesis of thiazoles and thioethers .
Mechanism of Action
Target of Action
It is known that 2-oxo-2-phenylethanethioamide is used in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reactions it is involved in .
Mode of Action
This compound is known to react with phenacyl bromide in the presence of triethylamine, resulting in the formation of phenyl(4-phenylthiazol-2-yl)methanone . This suggests that this compound may interact with its targets through a thionation reaction .
Biochemical Pathways
It is known that this compound can be used as a thionating agent, suggesting that it may play a role in sulfur-related biochemical pathways .
Result of Action
It is known that this compound can be used in the synthesis of various compounds, suggesting that its action could result in the formation of these compounds .
Action Environment
It is known that the reaction of this compound with phenacyl bromide can be influenced by the choice of solvent and base .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-2-phenylethanethioamide can be synthesized through the reaction of acetophenone with thiourea in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the thioamide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethanethioamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenated compounds to form thiazoles and thioethers.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as thiazoles.
Common Reagents and Conditions
Phenacyl Bromide: Used in the presence of triethylamine in acetone to form phenylthiazol-2-yl)methanone.
α-Halocarbonyl Compounds: React with this compound to form thiazoles.
Major Products
Thiazoles: Formed through cyclization reactions.
Thioethers: Formed through substitution reactions.
Scientific Research Applications
2-Oxo-2-phenylethanethioamide has several applications in scientific research:
Organic Synthesis: Serves as a key intermediate in the synthesis of various heterocyclic compounds.
Material Science: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Thiourea: Similar in structure and reactivity, used in the synthesis of thiazoles.
Thioacetamide: Another thioamide compound with similar reactivity.
Uniqueness
2-Oxo-2-phenylethanethioamide is unique due to its specific structure, which allows for the formation of phenyl-substituted thiazoles and thioethers. Its ability to undergo regioselective synthesis makes it valuable in organic synthesis .
Properties
IUPAC Name |
2-oxo-2-phenylethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAROJBKRFGRRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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